4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is particularly interesting due to its unique structure, which combines an indole moiety with a triazino-benzimidazole system, potentially offering a wide range of biological and chemical properties.
Preparation Methods
The synthesis of 4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves several steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Triazino-Benzimidazole System: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Coupling of the Indole and Triazino-Benzimidazole Systems: The final step involves coupling the indole moiety with the triazino-benzimidazole system.
Chemical Reactions Analysis
4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine undergoes various chemical reactions:
Scientific Research Applications
4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine can be compared with other similar compounds:
Indole Derivatives: Compounds such as 1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid share the indole moiety but differ in their additional functional groups and overall structure.
Triazino-Benzimidazole Derivatives: Compounds like 1,3,5-triazino[1,2-a]benzimidazole derivatives have a similar core structure but differ in their substituents.
Properties
Molecular Formula |
C25H22N6O |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(1-benzyl-5-methoxyindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C25H22N6O/c1-32-17-11-12-21-18(13-17)19(15-30(21)14-16-7-3-2-4-8-16)23-28-24(26)29-25-27-20-9-5-6-10-22(20)31(23)25/h2-13,15,23H,14H2,1H3,(H3,26,27,28,29) |
InChI Key |
GSFIOFVQXMOAMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)N)CC6=CC=CC=C6 |
Origin of Product |
United States |
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